molecular formula C14H13ClN4O B8478089 1h-Indole-2-carboxamide,5-chloro-n-[2-(1h-imidazol-1-yl)ethyl]-

1h-Indole-2-carboxamide,5-chloro-n-[2-(1h-imidazol-1-yl)ethyl]-

Cat. No. B8478089
M. Wt: 288.73 g/mol
InChI Key: XSQQXSJGFKTPMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Indole-2-carboxamide,5-chloro-n-[2-(1h-imidazol-1-yl)ethyl]- is a useful research compound. Its molecular formula is C14H13ClN4O and its molecular weight is 288.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1h-Indole-2-carboxamide,5-chloro-n-[2-(1h-imidazol-1-yl)ethyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Indole-2-carboxamide,5-chloro-n-[2-(1h-imidazol-1-yl)ethyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1h-Indole-2-carboxamide,5-chloro-n-[2-(1h-imidazol-1-yl)ethyl]-

Molecular Formula

C14H13ClN4O

Molecular Weight

288.73 g/mol

IUPAC Name

5-chloro-N-(2-imidazol-1-ylethyl)-1H-indole-2-carboxamide

InChI

InChI=1S/C14H13ClN4O/c15-11-1-2-12-10(7-11)8-13(18-12)14(20)17-4-6-19-5-3-16-9-19/h1-3,5,7-9,18H,4,6H2,(H,17,20)

InChI Key

XSQQXSJGFKTPMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(N2)C(=O)NCCN3C=CN=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1.8 g of 5-chloroindole-2-carboxylic acid in 50 ml of tetrahydrofuran was treated with 1.5 g of 1,1'-carbonyldiimidazole and allowed to stand at room temperature for 4 hours. A solution of 1.15 g of 1H-imidazole-1-ethanamine in 25 ml of tetrahydrofuran was added and the reaction mixture was heated at reflux temperature for 3 hours, treated with 10 ml of water and again heated for one hour and then concentrated to remove the solvent. The residue was shaken with 5 ml of 1N sodium hydroxide and 300 ml of dichloromethane and the layers were separated. The organic layer was washed with water, dried over magnesium sulfate and concentrated to recover the desired compound, mp 167°-169° C.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
1.15 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four

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